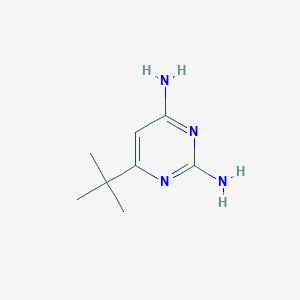

6-(Tert-butyl)pyrimidine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Tert-butyl)pyrimidine-2,4-diamine is an organic compound with the molecular formula C8H14N4 It is a derivative of pyrimidine, characterized by the presence of a tert-butyl group at the 6-position and amino groups at the 2- and 4-positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)pyrimidine-2,4-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as guanidine carbonate and tert-butyl acetoacetate.

Cyclization: The initial step involves the cyclization of guanidine carbonate with tert-butyl acetoacetate in the presence of a base like sodium ethoxide to form the pyrimidine ring.

Amination: The resulting intermediate undergoes amination using ammonia or an amine source to introduce the amino groups at the 2- and 4-positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include:

Temperature Control: Maintaining optimal temperatures during cyclization and amination steps.

Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Safety Measures: Implementing safety protocols to handle reactive intermediates and hazardous chemicals.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Tert-butyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.

Reduction: Reduction reactions can modify the amino groups, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of N-alkylated pyrimidines.

Substitution: Formation of N-substituted pyrimidine derivatives.

Applications De Recherche Scientifique

6-(Tert-butyl)pyrimidine-2,4-diamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 6-(Tert-butyl)pyrimidine-2,4-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino groups and the tert-butyl group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4,6-dimethylpyrimidine: Similar structure but with methyl groups instead of a tert-butyl group.

4-Amino-2,6-dimethylpyrimidine: Another derivative with different substitution patterns.

6-Ethylpyrimidine-2,4-diamine: Ethyl group instead of tert-butyl.

Uniqueness

6-(Tert-butyl)pyrimidine-2,4-diamine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Activité Biologique

6-(Tert-butyl)pyrimidine-2,4-diamine is a pyrimidine derivative characterized by a tert-butyl group at the 6-position and amino groups at the 2 and 4 positions. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The molecular formula of this compound is C₈H₁₄N₄, with a molecular weight of approximately 166.22 g/mol.

Chemical Structure and Reactivity

The structure of this compound contributes to its reactivity and biological properties. The amino groups are known to participate in various chemical reactions, making this compound a versatile candidate for further pharmacological exploration. Its ability to inhibit specific enzymes involved in cancer cell proliferation is particularly noteworthy.

Biological Activities

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell growth by targeting specific pathways involved in tumor progression. For instance, it has been shown to affect angiogenesis and alter cancer cell signaling pathways .

- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a potential candidate for treating infections caused by resistant strains of bacteria .

The mechanism of action for this compound involves its interaction with various biological targets. Molecular docking studies have been employed to evaluate its binding affinity with proteins associated with disease pathways. This interaction can lead to the inhibition of specific enzymes or receptors, disrupting normal cellular processes and contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives:

- Anticancer Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit IC50 values ranging from 3 to 20 µM against various cancer cell lines. These findings suggest that structural modifications can significantly enhance potency against specific cancer types .

- Antimicrobial Efficacy : Research on related compounds has shown promising results against multidrug-resistant strains of bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity. For example, certain pyrimidines have demonstrated MIC values as low as 0.5–1.0 µg/mL against Mycobacterium tuberculosis strains .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 6-(Tert-butyl)-2-methylpyrimidin-4-amine | C₉H₁₃N₄ | Contains an additional methyl group at position 2 |

| 6-Cyclopropylpyrimidin-4-amine | C₈H₁₀N₄ | Features a cyclopropyl group instead of tert-butyl |

| 4-Amino-6-isopropyl-2-methylpyrimidine | C₉H₁₂N₄ | Contains isopropyl group and different substitution pattern |

These compounds exhibit varying biological activities due to their distinct substituents and structural configurations.

Propriétés

IUPAC Name |

6-tert-butylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3,(H4,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQNQIXFWUDBDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380581 |

Source

|

| Record name | 6-(tert-butyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-26-5 |

Source

|

| Record name | 6-(tert-butyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.